N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15126169
InChI: InChI=1S/C24H21ClN6O2/c1-14-4-7-19(18(25)10-14)26-22(32)13-31-24(33)29-8-9-30-21(23(29)28-31)12-20(27-30)17-6-5-15(2)16(3)11-17/h4-12H,13H2,1-3H3,(H,26,32)
SMILES:
Molecular Formula: C24H21ClN6O2
Molecular Weight: 460.9 g/mol

N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

CAS No.:

Cat. No.: VC15126169

Molecular Formula: C24H21ClN6O2

Molecular Weight: 460.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide -

Specification

Molecular Formula C24H21ClN6O2
Molecular Weight 460.9 g/mol
IUPAC Name N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Standard InChI InChI=1S/C24H21ClN6O2/c1-14-4-7-19(18(25)10-14)26-22(32)13-31-24(33)29-8-9-30-21(23(29)28-31)12-20(27-30)17-6-5-15(2)16(3)11-17/h4-12H,13H2,1-3H3,(H,26,32)
Standard InChI Key QBPLUBFXIOSMPQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)Cl

Introduction

The compound N-(2-chloro-4-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex heterocyclic molecule with potential applications in medicinal chemistry and drug development. It belongs to a class of compounds containing fused triazole and pyrazole rings, which are often associated with diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors like substituted anilines and triazole derivatives. These steps often include:

  • Cyclization reactions to form the pentazatricyclic core.

  • Functionalization with chloro and methyl groups.

  • Coupling with acetamide derivatives.

Structural Features

The structure of the compound is characterized by:

  • A pentazatricyclic system that provides rigidity and planarity.

  • Substituents like chloro and methyl groups on the aromatic rings, which enhance lipophilicity.

  • An acetamide group that could participate in hydrogen bonding.

Biological Relevance

Compounds with similar structural motifs have shown activities such as:

  • Enzyme inhibition (e.g., COX or LOX enzymes) .

  • Anti-inflammatory properties .

  • Antimicrobial and anticancer potential due to their ability to interact with DNA or proteins.

Analytical Data

The compound's structure is confirmed through:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) NMR provide insights into the chemical environment of hydrogens and carbons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms.

Potential Applications

This compound's structural complexity suggests potential applications in:

  • Drug discovery programs targeting enzymes or receptors.

  • Development of materials with specific electronic or optical properties.

Limitations and Challenges

While promising, challenges include:

  • Difficulties in large-scale synthesis due to multi-step procedures.

  • Limited solubility in aqueous media, which may affect bioavailability.

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